1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone
CAS No.: 41855-36-1
Cat. No.: VC20114933
Molecular Formula: C22H26O7
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41855-36-1 |
|---|---|
| Molecular Formula | C22H26O7 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 1-(2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-yl)ethanone |
| Standard InChI | InChI=1S/C22H26O7/c1-17(23)18-6-7-21-22(16-18)29-15-11-25-9-13-27-20-5-3-2-4-19(20)26-12-8-24-10-14-28-21/h2-7,16H,8-15H2,1H3 |
| Standard InChI Key | KEOHSZCHSVGGCN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OCCOCCOC3=CC=CC=C3OCCOCCO2 |
Introduction
Structural Elucidation and Nomenclature
Core Architecture
The compound’s systematic name reflects its polycyclic framework, which consists of two benzene rings fused to a central 18-membered macrocycle containing six oxygen atoms. The oxygen atoms are positioned at the 1,4,7,10,13,16 positions of the macrocycle, creating a hexaoxacyclooctadecin core. The "octahydro" descriptor indicates partial hydrogenation of the macrocycle, resulting in eight saturated carbon atoms interspersed with double bonds or aromatic regions . The ethanone substituent at the 2-position introduces a ketone functional group, which influences the compound’s reactivity and intermolecular interactions.
Comparative Structural Analysis
The compound shares structural motifs with crown ethers and calixarenes, as illustrated in Table 1.
Table 1: Structural comparison with macrocyclic analogs .
The expanded cavity size relative to traditional crown ethers may enhance its binding capacity for larger cations or organic molecules, though experimental validation remains pending.
Synthesis and Manufacturing Challenges
Current Methodologies
Available literature describes the synthesis as a multi-step process involving:
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Diels-Alder Cyclization: Formation of the dibenzo[b,k] framework through [4+2] cycloaddition between anthracene derivatives and dienophiles.
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Macrocyclization: Ring-closing metathesis or nucleophilic aromatic substitution to install the six oxygen atoms.
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Post-Functionalization: Introduction of the ethanone group via Friedel-Crafts acylation .
Purification and Characterization
Chromatographic purification (HPLC, silica gel) is presumed necessary given the compound’s molecular complexity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data would typically confirm structure, though these are absent from accessible sources. Computational spectroscopy using density functional theory (DFT) could predict <sup>13</sup>C NMR shifts in the range of δ 20–220 ppm, with distinctive signals for the ketone carbonyl (δ ~205 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
Physicochemical Properties
Thermal Stability
The compound’s storage recommendation at 2–8°C suggests moderate thermal stability, likely decomposing above 150°C based on analogous polyethers . Differential scanning calorimetry (DSC) would provide precise melting/glass transition temperatures, critical for industrial processing.
Solubility and Partitioning
With a LogP of 3.354, the compound exhibits moderate lipophilicity, favoring dissolution in dichloromethane (logP 1.25) or ethyl acetate (logP 0.73) over water (logP −1.38) . Its high TPSA (89.52 Ų) indicates significant polar surface area, which may limit blood-brain barrier permeability but enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
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